1-(1-Bromopropyl)-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromopropyl)-3-nitrobenzene is an organic compound characterized by a bromine atom attached to a propyl group, which is further connected to a benzene ring substituted with a nitro group
Preparation Methods
The synthesis of 1-(1-Bromopropyl)-3-nitrobenzene typically involves the bromination of 1-propyl-3-nitrobenzene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position .
Industrial production methods may involve similar bromination reactions but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(1-Bromopropyl)-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation.
Scientific Research Applications
1-(1-Bromopropyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.
Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Medicine: Research into its potential therapeutic effects is ongoing, with studies focusing on its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(1-Bromopropyl)-3-nitrobenzene depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group through the addition of hydrogen atoms.
The molecular targets and pathways involved vary depending on the application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(1-Bromopropyl)-3-nitrobenzene can be compared to other similar compounds such as:
1-(1-Bromopropyl)-2,4,6-trifluorobenzene: This compound has additional fluorine atoms on the benzene ring, which can alter its reactivity and applications.
1-Bromopropane: Lacking the nitro group, this compound has different chemical properties and uses.
3-Nitrobenzyl Bromide: Similar in structure but with the bromine atom directly attached to the benzene ring, leading to different reactivity patterns.
Properties
Molecular Formula |
C9H10BrNO2 |
---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
1-(1-bromopropyl)-3-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO2/c1-2-9(10)7-4-3-5-8(6-7)11(12)13/h3-6,9H,2H2,1H3 |
InChI Key |
IRFPSCXQOFKZAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.